Structural Elucidation of 2,5-Dimethoxybenzyl 3-methylbutanoate: A Technical Guide
Structural Elucidation of 2,5-Dimethoxybenzyl 3-methylbutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 2,5-Dimethoxybenzyl 3-methylbutanoate. It details the spectroscopic techniques, experimental protocols, and data interpretation required to confirm the chemical structure of this compound. This document is intended for an audience with a professional background in chemistry, pharmacology, and drug development, offering in-depth information for research and industrial applications.
Compound Identification
-
IUPAC Name: (2,5-dimethoxyphenyl)methyl 3-methylbutanoate[1][2]
-
Molecular Formula: C₁₄H₂₀O₄[2]
-
Molecular Weight: 252.31 g/mol [2]
-
Chemical Structure:
-
The molecule consists of a benzyl (B1604629) group as its core, which is a benzene (B151609) ring attached to a CH₂ group.
-
This aromatic ring is substituted with two methoxy (B1213986) groups (-OCH₃) at positions 2 and 5.
-
The benzyl component is derived from 2,5-dimethoxybenzyl alcohol.
-
An ester linkage (-COO-) connects the benzyl group to a 3-methylbutanoate group.[1]
-
Spectroscopic Data for Structural Elucidation
The structural confirmation of 2,5-Dimethoxybenzyl 3-methylbutanoate is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
Table 1: Expected ¹H NMR Spectroscopic Data
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Aromatic Protons | 6.7 - 7.0 | Multiplet | 3H |
| Benzylic Protons (-OCH₂-) | ~5.1 | Singlet | 2H |
| Methoxy Protons (-OCH₃) | ~3.8 | Singlet | 6H |
| Methylene Protons (-CH₂-COO) | ~2.3 | Triplet | 2H |
| Methine Proton (-CH(CH₃)₂) | ~2.1 | Multiplet | 1H |
| Methyl Protons (-CH(CH₃)₂) | ~0.9 | Doublet | 6H |
Data sourced from Benchchem[1]
Table 2: Expected ¹³C NMR Spectroscopic Data
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | ~173 |
| Aromatic Carbons (C-O) | ~150 - 154 |
| Aromatic Carbons (C-H) | ~112 - 118 |
| Aromatic Carbon (C-CH₂) | ~128 |
| Benzylic Carbon (-OCH₂-) | ~62 |
| Methoxy Carbons (-OCH₃) | ~56 |
| Methylene Carbon (-CH₂-COO) | ~43 |
| Methine Carbon (-CH(CH₃)₂) | ~26 |
| Methyl Carbons (-CH(CH₃)₂) | ~22 |
Data sourced from Benchchem[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information from fragmentation patterns.
Table 3: Expected Mass Spectrometry Data
| Analysis Type | Expected Result | Interpretation |
| Molecular Ion Peak ([M]⁺) | m/z ≈ 252.1362 | Corresponds to the molecular weight of the compound (C₁₄H₂₀O₄). |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate m/z | Confirms the elemental composition. |
| Fragmentation Pattern | Cleavage of the C-O bond between the carbonyl group and the benzyl alcohol moiety. | Provides further structural confirmation of the ester linkage and its components. |
Data interpretation based on information from Benchchem[1] and PubChem[2].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 4: Expected Infrared (IR) Spectroscopy Data
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Ester) | ~1735 |
| C-O (Ester) | ~1200 - 1000 |
| C-H (Aromatic) | ~3100 - 3000 |
| C=C (Aromatic) | ~1600 and ~1475 |
| C-H (Aliphatic) | ~3000 - 2850 |
Experimental Protocols
Synthesis: Fischer Esterification
The most common method for synthesizing 2,5-Dimethoxybenzyl 3-methylbutanoate is through Fischer esterification of 2,5-dimethoxybenzyl alcohol with 3-methylbutanoic acid, using an acid catalyst.
Materials:
-
2,5-dimethoxybenzyl alcohol
-
3-methylbutanoic acid
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous solvent (e.g., toluene)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2,5-dimethoxybenzyl alcohol in a minimal amount of anhydrous toluene.
-
Add a molar excess of 3-methylbutanoic acid to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
-
Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Once the reaction is complete (as determined by TLC or GC-MS analysis), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure 2,5-Dimethoxybenzyl 3-methylbutanoate.
NMR Spectroscopy
Procedure:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the acquired data using appropriate software.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Use 2D NMR data (COSY, HSQC, HMBC) to confirm the connectivity between protons and carbons.
Mass Spectrometry
Procedure:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Acquire the mass spectrum in the desired mass range.
-
For high-resolution mass spectrometry (HRMS), use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features.
Infrared (IR) Spectroscopy
Procedure:
-
Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an ATR (Attenuated Total Reflectance) accessory.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and structural elucidation of 2,5-Dimethoxybenzyl 3-methylbutanoate.
Logic of Structural Elucidation
Caption: Logical relationships in the spectroscopic data leading to structural confirmation.
Conceptual Signaling Pathway
While 2,5-Dimethoxybenzyl 3-methylbutanoate is primarily used in the fragrance industry, the 2,5-dimethoxybenzyl moiety is found in some molecules designed as kinase inhibitors.[1] The following diagram illustrates a general kinase signaling pathway that such inhibitors might target. This is a conceptual illustration for the target audience.
Caption: Conceptual kinase signaling pathway potentially targeted by inhibitors containing a 2,5-dimethoxybenzyl moiety.
Conclusion
The structural elucidation of 2,5-Dimethoxybenzyl 3-methylbutanoate is a systematic process that relies on the synergistic application of modern spectroscopic techniques. Through careful synthesis, purification, and analysis by NMR, MS, and IR spectroscopy, the precise molecular structure can be unequivocally confirmed. The detailed protocols and data presented in this guide provide a robust framework for the characterization of this compound and can be adapted for the analysis of other small organic molecules in research and industrial settings.
